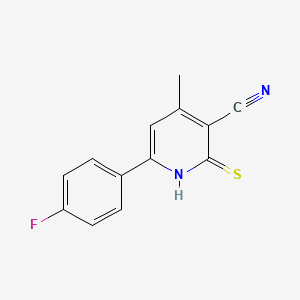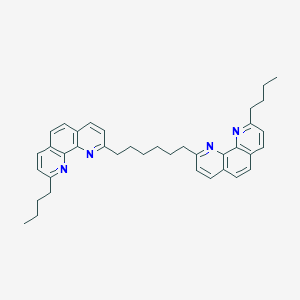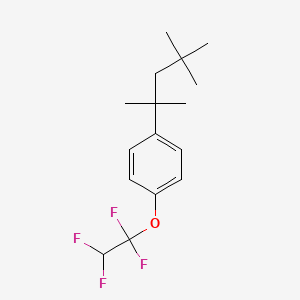
(2R,3R)-2,3-Dimethyl-1,4-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-Dimethyl-1,4-butanediol is a chiral diol with the molecular formula C6H14O2. It is characterized by two methyl groups and two hydroxyl groups attached to a butane backbone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethyl-1,4-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The resulting product is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of 2,3-dimethyl-1,4-butanedione.
Reduction: Production of more reduced alcohols or hydrocarbons.
Substitution: Generation of halogenated or tosylated derivatives.
科学的研究の応用
(2R,3R)-2,3-Dimethyl-1,4-butanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its diol functionality.
作用機序
The mechanism by which (2R,3R)-2,3-Dimethyl-1,4-butanediol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. In chemical synthesis, its hydroxyl groups participate in nucleophilic or electrophilic reactions, facilitating the formation of new bonds and functional groups.
類似化合物との比較
Similar Compounds
1,4-Butanediol: Lacks the methyl groups, making it less sterically hindered and more flexible.
2,3-Butanediol: Contains hydroxyl groups on adjacent carbons but lacks the additional methyl groups.
1,3-Butanediol: Has hydroxyl groups on non-adjacent carbons, leading to different reactivity and applications.
Uniqueness
(2R,3R)-2,3-Dimethyl-1,4-butanediol is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in chiral synthesis and as a specialized intermediate in various industrial processes.
特性
CAS番号 |
127253-15-0 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
(2R,3R)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
SKQUTIPQJKQFRA-WDSKDSINSA-N |
異性体SMILES |
C[C@@H](CO)[C@@H](C)CO |
正規SMILES |
CC(CO)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)

![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)





![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
